molecular formula C14H16ClN3O2S2 B255381 4-(4-chlorophenoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)butanamide

4-(4-chlorophenoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B255381
M. Wt: 357.9 g/mol
InChI Key: XVFIMWHZTNGEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CTB, this compound belongs to the class of thiadiazole derivatives and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CTB is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. For example, CTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, CTB has been shown to inhibit the activity of protein kinase B (AKT), a key signaling pathway involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CTB has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer activities, CTB has also been shown to have antioxidant and neuroprotective effects. In a study published in the Journal of Neurochemistry, CTB was shown to protect neurons from oxidative stress-induced cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of CTB for lab experiments is its relatively low toxicity. CTB has been shown to have low cytotoxicity in a range of cell lines, making it a suitable compound for in vitro studies. Additionally, CTB is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of CTB for lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may limit its potential as a therapeutic agent. Additionally, further studies are needed to fully understand the safety and efficacy of CTB in humans.

Future Directions

There are several future directions for research on CTB. One area of interest is the potential of CTB as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of CTB and its potential as an anticancer agent. Finally, there is a need for further studies to evaluate the safety and efficacy of CTB in humans, with the ultimate goal of developing it as a novel therapeutic agent for a range of diseases.

Synthesis Methods

The synthesis method of CTB involves the reaction of 4-chlorophenol with ethylthioacetic acid to form 4-(4-chlorophenoxy)ethylthioacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 5-amino-1,3,4-thiadiazole-2-thiol to yield CTB.

Scientific Research Applications

CTB has been widely studied for its potential applications in scientific research. One of the major areas of interest is its potential as an anti-inflammatory agent. In a study published in the Journal of Pharmacology and Experimental Therapeutics, CTB was shown to inhibit the production of inflammatory cytokines in human monocytes, suggesting its potential as a therapeutic agent for inflammatory diseases.
Another area of research interest is the potential of CTB as an anticancer agent. In a study published in the Journal of Medicinal Chemistry, CTB was shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a novel anticancer agent.

properties

Product Name

4-(4-chlorophenoxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)butanamide

Molecular Formula

C14H16ClN3O2S2

Molecular Weight

357.9 g/mol

IUPAC Name

4-(4-chlorophenoxy)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C14H16ClN3O2S2/c1-2-21-14-18-17-13(22-14)16-12(19)4-3-9-20-11-7-5-10(15)6-8-11/h5-8H,2-4,9H2,1H3,(H,16,17,19)

InChI Key

XVFIMWHZTNGEAX-UHFFFAOYSA-N

SMILES

CCSC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)Cl

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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